molecular formula C11H10ClN3 B8385426 6-Chloro-4-o-tolylpyridazin-3-ylamine

6-Chloro-4-o-tolylpyridazin-3-ylamine

Cat. No. B8385426
M. Wt: 219.67 g/mol
InChI Key: WLEBRAXESJBJCE-UHFFFAOYSA-N
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Patent
US08748434B2

Procedure details

The title compound was prepared in analogy to example 1, intermediate b, from 4-bromo-6-chloropyridazin-3-amine (CAS RN 446273-59-2) and o-tolylboronic acid (CAS RN 16419-60-6). Light brown solid (41%). MS (ESI+): m/z=220.064 ([M+H]+).
[Compound]
Name
intermediate b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
brown solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[N:4][C:3]=1[NH2:9].[C:10]1([CH3:19])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1B(O)O>>[Cl:8][C:6]1[N:5]=[N:4][C:3]([NH2:9])=[C:2]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH3:19])[CH:7]=1

Inputs

Step One
Name
intermediate b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N=NC(=C1)Cl)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)B(O)O)C
Step Two
Name
brown solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)N)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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